molecular formula C6H11N3 B8686814 Ethyl-(3H-imidazol-4-ylmethyl)-amine CAS No. 680590-99-2

Ethyl-(3H-imidazol-4-ylmethyl)-amine

Cat. No.: B8686814
CAS No.: 680590-99-2
M. Wt: 125.17 g/mol
InChI Key: XNLRNDUNAWNDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-(3H-imidazol-4-ylmethyl)-amine is an organic compound featuring an imidazole ring substituted with an ethyl-aminomethyl group at the 4-position. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms, which confers unique electronic and hydrogen-bonding properties. This compound is structurally related to histamine derivatives, where the ethyl group replaces the methyl substituent in the aminomethyl side chain. Its synthesis typically involves alkylation or reductive amination strategies, as inferred from analogous compounds in the evidence .

Properties

CAS No.

680590-99-2

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

N-(1H-imidazol-5-ylmethyl)ethanamine

InChI

InChI=1S/C6H11N3/c1-2-7-3-6-4-8-5-9-6/h4-5,7H,2-3H2,1H3,(H,8,9)

InChI Key

XNLRNDUNAWNDTC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-(3H-imidazol-4-ylmethyl)-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable imidazole precursor under controlled conditions. The reaction may involve the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl-(3H-imidazol-4-ylmethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole derivatives .

Scientific Research Applications

Ethyl-(3H-imidazol-4-ylmethyl)-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl-(3H-imidazol-4-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The ethylaminomethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Ethyl-(3H-imidazol-4-ylmethyl)-amine vs. (3-Chloro-4-methoxy-phenyl)-ethyl-(1H-imidazol-4-ylmethyl)-amine
  • Structural Differences : The latter introduces a chloromethoxyphenyl group on the amine nitrogen, enhancing steric bulk and electronic effects.
  • Impact : The aromatic substituent may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors, but could reduce solubility compared to the simpler ethyl group in the target compound .
This compound vs. Bis-(3H-imidazol-4-ylmethyl)-amine
  • Structural Differences : The bis-imidazole derivative contains two imidazolylmethyl groups attached to the amine.

Functional Group Modifications in Analogous Scaffolds

Comparison with 4-(1-Ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine
  • Structural Differences: The thiadiazole ring replaces the aminomethyl side chain, introducing sulfur-based electronics.
  • Impact : Thiadiazole derivatives often exhibit enhanced metabolic stability and improved pharmacokinetic profiles, though this may come at the cost of reduced hydrogen-bonding capacity .
Comparison with N-Benzoyl-N-(3-methyl-3H-imidazol-4-ylmethyl)amine
  • Impact : Such modifications are common in inhibitors targeting ATP-binding pockets (e.g., tyrosine kinases), where the benzoyl group mimics adenine interactions .
Farnesyltransferase (FTase) Inhibition
  • This compound analogues with benzophenone substituents (e.g., N-Benzoyl derivatives) show Ki values of ~45–49 nM for FTase inhibition. The ethyl group alone may lack sufficient hydrophobicity for optimal binding, necessitating aromatic extensions .
  • Comparison: Bis-imidazole derivatives (e.g., [2-Butoxy-5-(quinoline-sulfonyl)-phenyl]-bis-(3H-imidazol-4-ylmethyl)-amine) demonstrate dual-target inhibition, affecting both FTase and receptor tyrosine kinases .
BEC1 Channel Modulation
  • Imidazole derivatives with fluorophenyl groups (e.g., N-(4-fluorophenyl)-N'-(1H-imidazol-4-ylmethyl)-triazine-triamine) exhibit BEC1 inhibitory activity, measured via 86Rb+ ion release assays. This compound’s simpler structure may lack the polyaromatic groups required for high-affinity channel blockade .

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